rac-(2R,6R)-6-methyloxane-2-carboxylic acid

描述

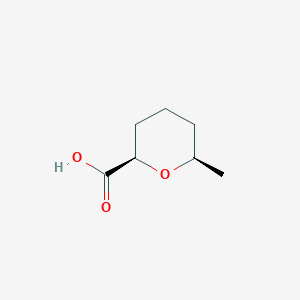

rac-(2R,6R)-6-Methyloxane-2-carboxylic acid is a chiral bicyclic carboxylic acid featuring a six-membered oxane (tetrahydropyran) ring substituted with a methyl group at the 6-position and a carboxylic acid moiety at the 2-position. Its stereochemistry is defined by the (2R,6R) configuration, though the compound is often studied as a racemic mixture (rac-).

属性

分子式 |

C7H12O3 |

|---|---|

分子量 |

144.17 g/mol |

IUPAC 名称 |

(2R,6R)-6-methyloxane-2-carboxylic acid |

InChI |

InChI=1S/C7H12O3/c1-5-3-2-4-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 |

InChI 键 |

WFCIGPLIXGCKJT-PHDIDXHHSA-N |

手性 SMILES |

C[C@@H]1CCC[C@@H](O1)C(=O)O |

规范 SMILES |

CC1CCCC(O1)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,6R)-6-methyloxane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 6-methyl-2-hexanol, which undergoes oxidation to form the corresponding aldehyde. This aldehyde is then subjected to a cyclization reaction in the presence of an acid catalyst to form the oxane ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions

rac-(2R,6R)-6-methyloxane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The oxane ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

科学研究应用

rac-(2R,6R)-6-methyloxane-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

Industry: It is used in the production of various chemicals and materials.

作用机制

The mechanism of action of rac-(2R,6R)-6-methyloxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .

相似化合物的比较

Structural and Functional Group Comparisons

The following table highlights structural similarities and differences between rac-(2R,6R)-6-methyloxane-2-carboxylic acid and related compounds:

Key Observations :

- Ring Size and Rigidity : The oxane ring in the target compound provides less conformational flexibility compared to the morpholine (6-membered) or piperidine (6-membered) derivatives but is more flexible than the bicyclic oxabicyclo[3.2.1]octane system .

- Substituent Effects : The 6-methyl group in the target compound enhances hydrophobicity relative to unsubstituted oxane analogs. In contrast, the benzyl group in the morpholine derivative () significantly increases molecular weight and alters solubility.

- Functional Groups : All compounds share a carboxylic acid group, enabling hydrogen bonding and salt formation. The hydrochloride salt in improves aqueous solubility, a property absent in the neutral target compound.

Physicochemical Properties

Data from structurally related compounds suggest trends in solubility, stability, and reactivity:

Insights :

生物活性

rac-(2R,6R)-6-methyloxane-2-carboxylic acid is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound possesses a unique stereochemistry characterized by its oxane ring structure. The presence of a carboxylic acid functional group contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It may act as an inhibitor or modulator of specific pathways involved in cellular processes such as metabolism and signaling.

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially affecting their activity and the overall metabolic profile of cells.

- Receptor Modulation : Preliminary studies suggest that this compound may influence receptor-mediated signaling pathways, which could lead to physiological changes.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

1. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties that can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammation markers in cultured cells. This suggests potential therapeutic applications in inflammatory conditions.

3. Neuroprotective Properties

Emerging evidence points to the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It may help mitigate neuronal damage through its antioxidant and anti-inflammatory actions.

Case Study 1: Antioxidant Activity Assessment

A study conducted on cultured neuronal cells treated with this compound showed a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. This supports the hypothesis that the compound can enhance cellular resilience against oxidative stress.

Case Study 2: Inflammation Model

In a model of induced inflammation using lipopolysaccharide (LPS), treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-1β). These findings highlight its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduced ROS levels in neuronal cells | |

| Anti-inflammatory | Decreased pro-inflammatory cytokines | |

| Neuroprotective | Mitigation of neuronal damage in neurodegenerative models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。